Reduced Lipophilicity (XLogP3 1.7) vs. Halogenated and Alkylated Analogs
The 2-methoxyphenyl substituent in N-(2-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine confers a lower calculated partition coefficient (XLogP3 = 1.7) compared to its closest halogenated analogs, N-(3-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine (XLogP3 = 2.4) and N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (XLogP3 = 2.8), and its alkylated analog N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (XLogP3 = 2.1) [1][2][3][4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | N-(2-methylphenyl) analog (2.1); N-(3-chlorophenyl) analog (2.4); N-(4-chlorophenyl)-5-methyl analog (2.8) |
| Quantified Difference | ΔXLogP3 = -0.4 to -1.1 vs. comparators |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially different membrane permeability and off-target binding profiles, making the compound preferable for aqueous-based assays or when reduced non-specific protein binding is desired.
- [1] PubChem. (2025). N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Compound Summary for CID 280600. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Compound Summary for CID 2064062. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). N-(3-Chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine. Compound Summary for CID 280593. National Center for Biotechnology Information. View Source
- [4] PubChem. (2025). N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. Compound Summary for CID 614658. National Center for Biotechnology Information. View Source
